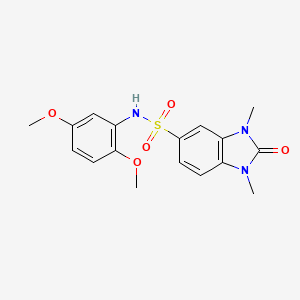

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Description

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzodiazole core substituted with methyl groups at positions 1 and 3, a 2-oxo group, and a sulfonamide moiety linked to a 2,5-dimethoxyphenyl ring. This compound has garnered interest due to its structural similarity to bromodomain inhibitors, as evidenced by related analogs complexed with transcriptional regulatory proteins like TRIM24 . The 2,5-dimethoxyphenyl group may enhance solubility and influence target binding through steric and electronic effects. Synthetic routes for analogous compounds often involve regioselective acylation or sulfonylation, with characterization via spectroscopy (NMR, MS) and X-ray crystallography .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-19-14-7-6-12(10-15(14)20(2)17(19)21)26(22,23)18-13-9-11(24-3)5-8-16(13)25-4/h5-10,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEVWTLIEDGTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then converted into the corresponding sulfonamide through a series of reactions involving halogenation, cyanation, and hydrolysis . The final step involves the formation of the benzodiazole ring under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with the Benzodiazole Core

The closest structural analog is N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (5b), which shares the benzodiazole core but differs in the sulfonamide substituent (4-methoxyphenyl vs. 2,5-dimethoxyphenyl). X-ray crystallography reveals that 5b binds to the TRIM24 bromodomain via interactions with the methoxy group and sulfonamide oxygen, achieving a binding affinity (Kd) of 120 nM .

Benzothiazole-Based Sulfonamides and Acetamides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () replace the benzodiazole core with a benzothiazole. The trifluoromethyl and dimethoxyphenyl groups enhance lipophilicity, which may improve membrane permeability but reduce water solubility. Unlike the target compound, these analogs lack the sulfonamide group, instead featuring acetamide linkages, which could limit hydrogen-bonding interactions with target proteins .

Benzodiazepine Derivatives

N-Acylated benzodiazepines, such as 1-acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a) (), demonstrate how steric hindrance from methoxy groups influences regioselectivity during synthesis. However, the benzodiazepine core’s seven-membered ring contrasts with the benzodiazole’s five-membered structure, leading to distinct conformational dynamics and binding modes .

Sulfonamide Derivatives with Isoquinoline Moieties

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)benzenesulfonamide () shares the 2,5-dimethoxyphenyl-sulfonamide motif but incorporates an isoquinoline group.

Data Table: Structural and Functional Comparison

Key Research Findings

- Biological Relevance : The benzodiazole core’s rigidity, combined with sulfonamide hydrogen-bonding capacity, positions it as a promising scaffold for epigenetic drug development .

Biological Activity

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodiazole moiety and a sulfonamide group. Its molecular formula is C₁₅H₁₈N₂O₅S with a molecular weight of approximately 342.38 g/mol. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. Studies have shown that benzodiazole derivatives can inhibit the Bcl-2 protein family, which is crucial in regulating apoptosis .

- Case Studies : In one study, derivatives with similar structures were tested against various cancer cell lines (e.g., A431 and Jurkat cells), demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The sulfonamide group in the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folate synthesis.

- Activity Against Bacteria : Preliminary tests have shown that related compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications on the phenyl ring can enhance this activity .

Research Findings

| Study | Findings | IC50 (μM) | Cell Line |

|---|---|---|---|

| Study 1 | Induces apoptosis via Bcl-2 inhibition | <10 | Jurkat |

| Study 2 | Antibacterial activity against E. coli | 15 | E. coli |

| Study 3 | Cytotoxic effects on A431 cells | 20 | A431 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in folate metabolism.

- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest : Some studies suggest that it can cause cell cycle arrest at various phases, thus preventing cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.